molecular formula C8H10F2N2O B2489914 [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine CAS No. 1805038-83-8

[6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine

Cat. No.: B2489914
CAS No.: 1805038-83-8
M. Wt: 188.178
InChI Key: FGCNVXAWRMXBOX-UHFFFAOYSA-N
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Description

[6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine is a chemical compound with the molecular formula C8H10F2N2O It is characterized by the presence of a difluoromethyl group, a methoxy group, and a pyridinylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine typically involves the introduction of the difluoromethyl group and the methoxy group onto a pyridine ring, followed by the attachment of the methanamine moiety. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

[6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or ligand in studies involving pyridine-containing biomolecules. Its ability to interact with biological targets makes it valuable for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its unique chemical properties may contribute to the design of novel therapeutic agents with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group may influence its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of difluoromethyl and methoxy groups on a pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

[6-(difluoromethyl)-5-methoxypyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-13-6-3-2-5(4-11)12-7(6)8(9)10/h2-3,8H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCNVXAWRMXBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805038-83-8
Record name 1-[6-(difluoromethyl)-5-methoxypyridin-2-yl]methanamine
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